molecular formula C11H15F3N4 B12849738 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine

2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B12849738
M. Wt: 260.26 g/mol
InChI Key: MZDMYEIOVIVOPV-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C10H15F3N4 It is a derivative of pyridine and piperazine, featuring a trifluoromethyl group at the 5-position of the pyridine ring and a methylpiperazine moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-(trifluoromethyl)pyridine and 1-methylpiperazine.

    Nucleophilic Substitution: The 2-chloro-5-(trifluoromethyl)pyridine undergoes nucleophilic substitution with 1-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where the piperazine or pyridine moieties are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)pyridin-3-amine: Lacks the trifluoromethyl group, which may affect its pharmacological properties.

    2-Chloro-6-(4-Methylpiperazin-1-yl)pyridin-3-amine: Contains a chlorine atom instead of the trifluoromethyl group, leading to different reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine imparts unique electronic and steric properties, making it distinct from similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, thereby influencing its overall biological activity.

Properties

Molecular Formula

C11H15F3N4

Molecular Weight

260.26 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C11H15F3N4/c1-17-2-4-18(5-3-17)10-9(15)6-8(7-16-10)11(12,13)14/h6-7H,2-5,15H2,1H3

InChI Key

MZDMYEIOVIVOPV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)N

Origin of Product

United States

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